molecular formula C12H9F B12825964 1-(2-Fluorovinyl)naphthalene

1-(2-Fluorovinyl)naphthalene

Cat. No.: B12825964
M. Wt: 172.20 g/mol
InChI Key: GRIXOBHPFFEMLW-CMDGGOBGSA-N
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Description

1-(2-Fluorovinyl)naphthalene is a fluorinated naphthalene derivative characterized by a vinyl group substituted with a fluorine atom at the 2-position of the naphthalene ring. This compound belongs to the class of halogenated aromatic hydrocarbons, where the fluorine atom introduces unique electronic and steric effects. Fluorinated aromatic compounds are of significant interest in materials science, pharmaceuticals, and organic synthesis due to their enhanced stability, bioavailability, and reactivity compared to non-fluorinated analogs .

These methods highlight the challenges in introducing fluorine into vinyl-naphthalene systems, requiring precise conditions to achieve stability and selectivity.

Properties

Molecular Formula

C12H9F

Molecular Weight

172.20 g/mol

IUPAC Name

1-[(E)-2-fluoroethenyl]naphthalene

InChI

InChI=1S/C12H9F/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-9H/b9-8+

InChI Key

GRIXOBHPFFEMLW-CMDGGOBGSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C/F

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=CF

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key physical and chemical properties of 1-(2-Fluorovinyl)naphthalene with related halogenated and substituted naphthalenes:

Compound Molecular Formula Substituent Boiling Point (°C) Melting Point (°C) Solubility (Water) Key Reference(s)
This compound C₁₂H₉F 2-Fluorovinyl Not reported Not reported Low (hydrophobic) Inferred
2-(2-Bromo-1-phenylvinyl)naphthalene C₁₈H₁₃Br 2-Bromo-1-phenylvinyl Not reported Not reported Insoluble
1-(Bromomethyl)naphthalene C₁₁H₉Br Bromomethyl 213 (at 100 mmHg) 52–55 Slightly soluble
1-(2-Nitrophenyl)naphthalene C₁₆H₁₁NO₂ 2-Nitrophenyl Not reported Not reported Low (organic solvents)
2-(1,1-Difluoroethyl)naphthalene C₁₂H₁₀F₂ 1,1-Difluoroethyl Not reported Not reported Insoluble

Key Observations:

  • Fluorine vs. However, brominated derivatives (e.g., 1-(Bromomethyl)naphthalene) exhibit higher molecular weights and melting points due to stronger van der Waals interactions .
  • Vinyl vs. Alkyl Substituents: The fluorovinyl group in this compound introduces conjugation, likely reducing thermal stability compared to alkyl-substituted derivatives like 2-(1,1-Difluoroethyl)naphthalene .
  • Aromatic vs. Aliphatic Halogenation: Nitrophenyl derivatives (e.g., 1-(2-Nitrophenyl)naphthalene) show distinct electronic effects, with nitro groups deactivating the aromatic ring, reducing reactivity in electrophilic substitutions .

Toxicological and Environmental Considerations

While toxicological data for this compound are unavailable, insights can be drawn from related compounds:

  • Methylnaphthalenes: 1-Methylnaphthalene and 2-methylnaphthalene exhibit moderate toxicity (oral LD₅₀ in rats: ~1,200 mg/kg), primarily affecting the respiratory and hepatic systems .
  • Fluorinated Analogs: Fluorine's low polarizability often reduces bioaccumulation compared to chlorinated or brominated compounds, but this depends on substituent positioning .

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